REACTION_CXSMILES
|
F[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([CH2:14][N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1([Li])C=CC=CC=1.C1CCCCC1.C(OCC)C>C(OCC)C>[C:8]1([CH2:14][N:15]2[CH2:16][CH2:17][NH:18][CH:19]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=3)[CH2:20]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=CC1
|
Name
|
|
Quantity
|
43.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCNCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
cyclohexane diethylether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
obtained as an oil
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel (30-60 μm)
|
Type
|
CUSTOM
|
Details
|
12.0 g (92% of theory) of a colourless oil were obtained
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CN1CC(NCC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |